molecular formula C8H5BrClFO2 B1471708 Methyl 2-bromo-5-chloro-4-fluorobenzoate CAS No. 1502835-28-0

Methyl 2-bromo-5-chloro-4-fluorobenzoate

Cat. No.: B1471708
CAS No.: 1502835-28-0
M. Wt: 267.48 g/mol
InChI Key: HWFHEDMZLAWKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-5-chloro-4-fluorobenzoate is an organic compound with the molecular formula C8H5BrClFO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms, and the carboxylic acid group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-chloro-4-fluorobenzoate typically involves the esterification of 2-bromo-5-chloro-4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-bromo-5-chloro-4-fluorobenzoic acid+methanolsulfuric acidMethyl 2-bromo-5-chloro-4-fluorobenzoate+water\text{2-bromo-5-chloro-4-fluorobenzoic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 2-bromo-5-chloro-4-fluorobenzoic acid+methanolsulfuric acid​Methyl 2-bromo-5-chloro-4-fluorobenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-chloro-4-fluorobenzoate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid in the presence of a catalyst such as aluminum chloride are typical.

    Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates where the bromine atom is replaced by the nucleophile.

    Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or halogenated derivatives of the original compound.

    Reduction: The major product is the corresponding alcohol, Methyl 2-bromo-5-chloro-4-fluorobenzyl alcohol.

Scientific Research Applications

Methyl 2-bromo-5-chloro-4-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-chloro-4-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms (bromine, chlorine, and fluorine) can enhance the compound’s binding affinity and specificity for these targets. The ester group allows for potential hydrolysis, releasing the active benzoic acid derivative, which can then exert its effects on the target pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-4-chloro-2-fluorobenzoate
  • Methyl 4-bromo-2-chloro-5-fluorobenzoate
  • Methyl 2-bromo-4-chloro-6-fluorobenzoate

Uniqueness

Methyl 2-bromo-5-chloro-4-fluorobenzoate is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The position of the halogen atoms can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 2-bromo-5-chloro-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFHEDMZLAWKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1502835-28-0
Record name methyl 2-bromo-5-chloro-4-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-5-chloro-4-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-5-chloro-4-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-bromo-5-chloro-4-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-bromo-5-chloro-4-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-bromo-5-chloro-4-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2-bromo-5-chloro-4-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.